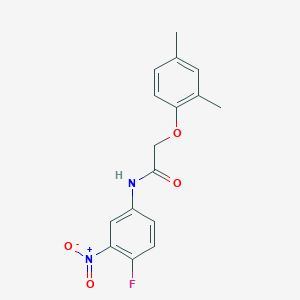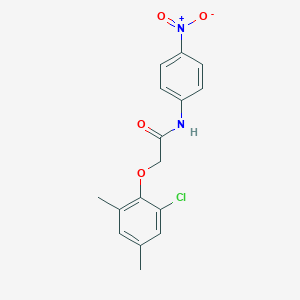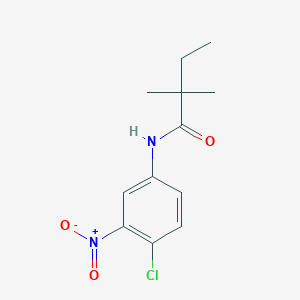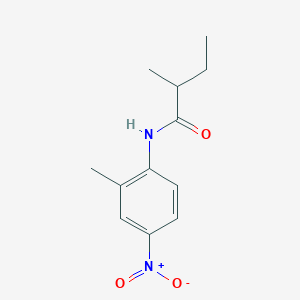![molecular formula C12H14BrN3O2S B410854 N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B410854.png)
N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide is a synthetic organic compound with the molecular formula C12H14BrN3O2S and a molecular weight of 344.23 g/mol This compound is characterized by the presence of a bromophenoxy group, an acetylamino group, and a prop-2-enylthiourea moiety
Vorbereitungsmethoden
The synthesis of N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide involves several steps. One common synthetic route includes the following steps:
Formation of 4-bromophenoxyacetic acid: This is achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 4-bromophenoxyacetyl chloride.
Amidation: The 4-bromophenoxyacetyl chloride is reacted with prop-2-enylthiourea in the presence of a base such as triethylamine to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide can be compared with other similar compounds, such as:
2-aminothiazole-based compounds: These compounds also contain sulfur and nitrogen atoms and exhibit various biological activities, including anticancer and antimicrobial properties.
4-bromophenoxyacetic acid derivatives: These compounds share the bromophenoxy group and are used in similar applications, including as intermediates in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14BrN3O2S |
|---|---|
Molekulargewicht |
344.23g/mol |
IUPAC-Name |
1-[[2-(4-bromophenoxy)acetyl]amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H14BrN3O2S/c1-2-7-14-12(19)16-15-11(17)8-18-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,17)(H2,14,16,19) |
InChI-Schlüssel |
GMEDFBOUGKDRHI-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)Br |
Kanonische SMILES |
C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dimethyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B410778.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B410782.png)
![4-ETHOXY-N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-NITROBENZAMIDE](/img/structure/B410783.png)



![N'-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-4-NITROBENZOHYDRAZIDE](/img/structure/B410791.png)


